

Part 1: Mitochondrial Import Machinery (MIM)

Complex: Mim1 and Mim2

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Compound of Interest

Compound Name: MIM1

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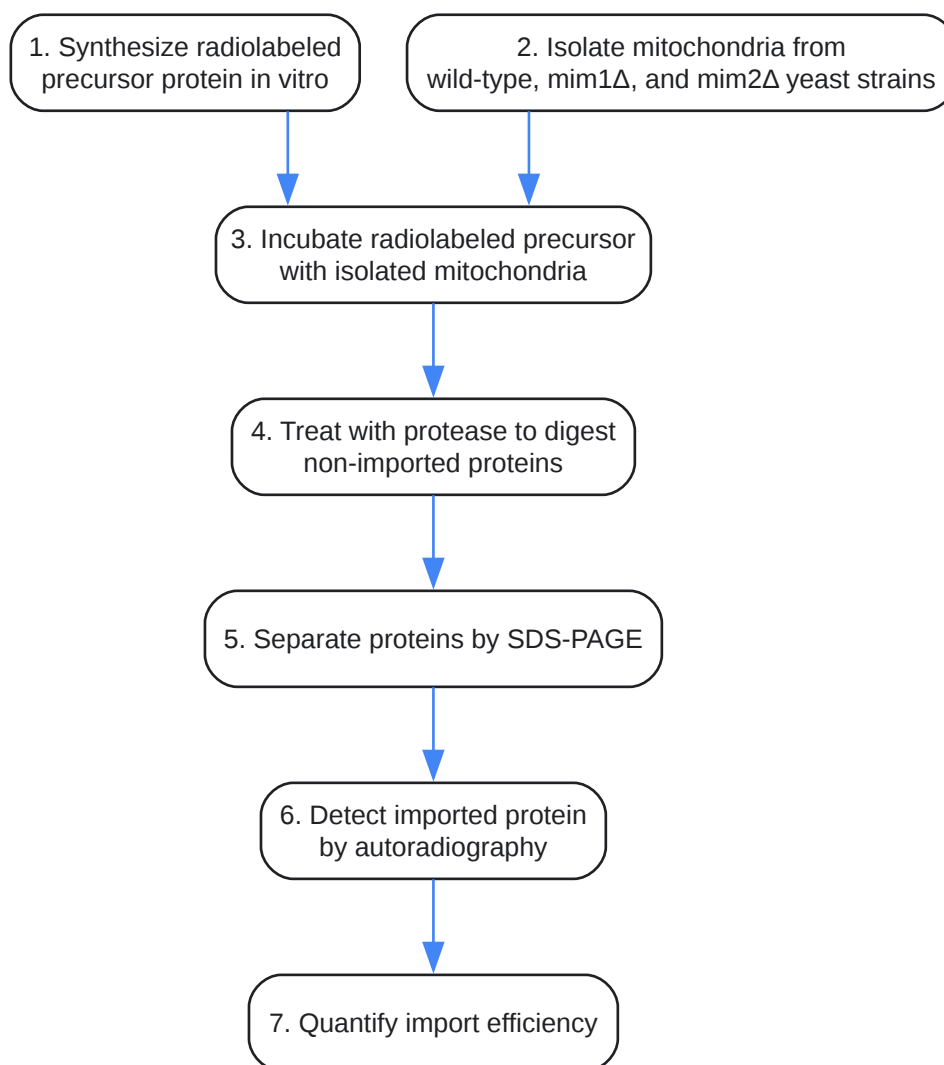
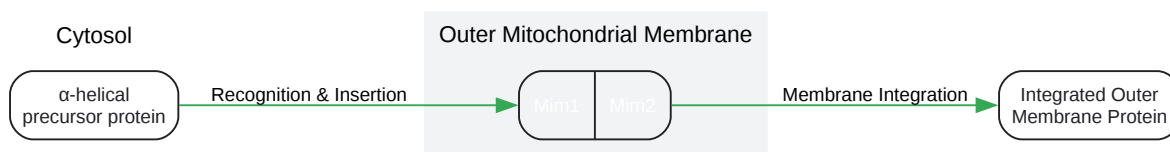
The Mitochondrial Import (MIM) complex is a key player in the biogenesis of the mitochondrial outer membrane, facilitating the insertion of α -helically anchored proteins. This complex is primarily composed of two core subunits, **Mim1** and Mim2, which work in concert to ensure the proper localization and assembly of a variety of mitochondrial proteins.

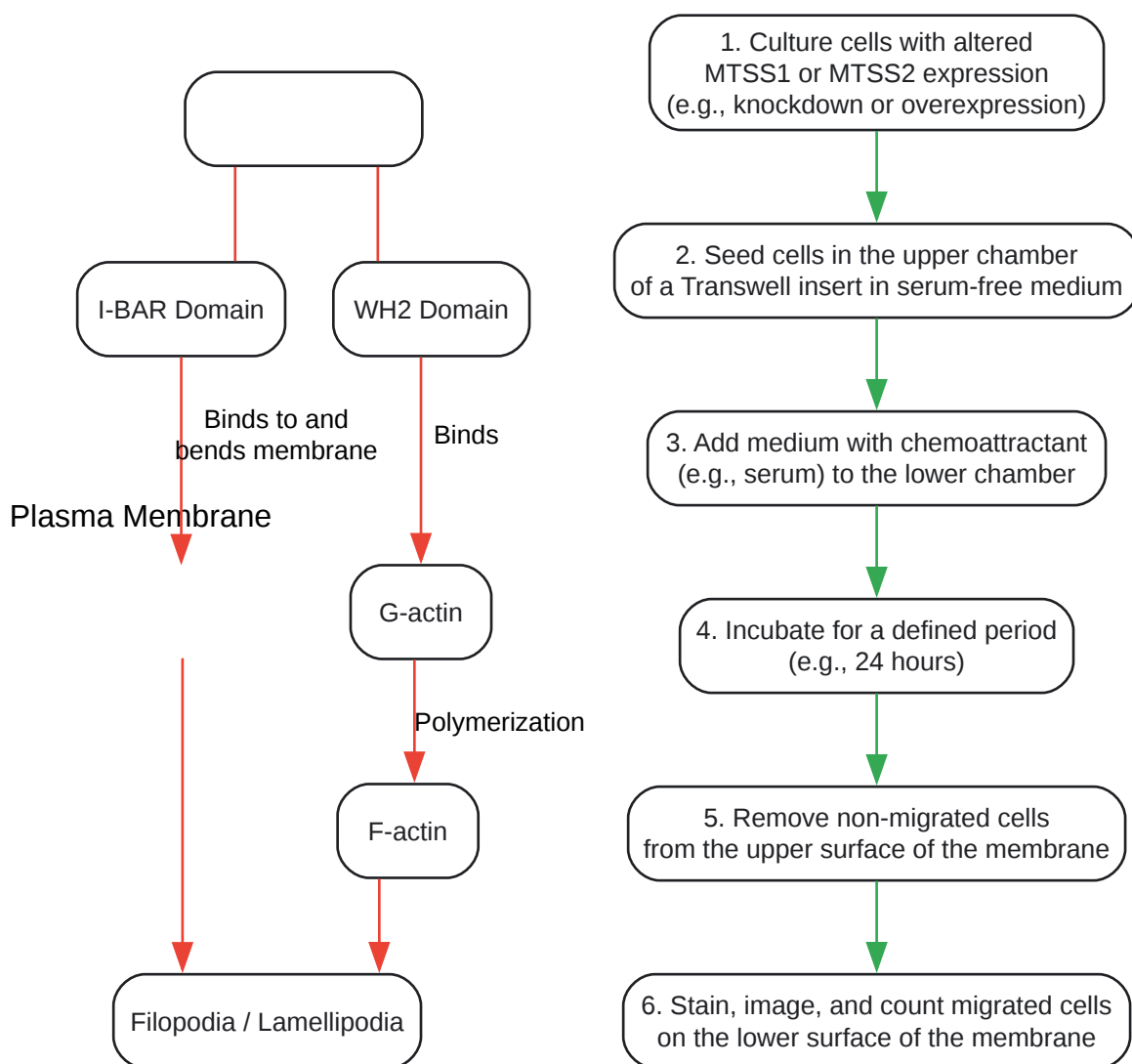
Data Presentation: Quantitative and Qualitative Comparison of Mim1 and Mim2

Feature	Mim1	Mim2
Primary Function	Forms the core channel of the MIM complex for protein insertion.	Accessory subunit that physically and genetically interacts with Mim1, crucial for the biogenesis of helical MOM proteins.[1]
Role in MIM Complex	Major and essential constituent for complex formation.	Present in lower stoichiometry; its absence impairs complex assembly but does not completely abolish a Mim1-only complex.
Effect of Deletion	Leads to severe defects in the biogenesis of TOM complex subunits, altered mitochondrial morphology, and compromised cell growth.[2][3][4]	Results in severely reduced growth rate, lower steady-state levels of helical MOM proteins, compromised TOM complex assembly, and defects in mitochondrial morphology.[1][5]
Substrate Interaction	Interacts with single- and multi-spanning outer membrane precursor proteins.[6]	May recognize positively charged residues in precursor proteins, though co-reconstitution with Mim1 does not substantially affect pore formation.
Interaction	Physically interacts with Mim2 to form the MIM complex.[1]	Physically interacts with Mim1.[1]
Functional Redundancy	Overexpression of Mim2 can partially rescue the growth phenotype of a <i>mim1Δ</i> mutant, suggesting some functional overlap or compensatory mechanism.[7]	Its deletion phenotype is severe, indicating a crucial, non-redundant role.[1][5]

Signaling and Experimental Workflow Diagrams

MIM Complex-Mediated Protein Import Pathway





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